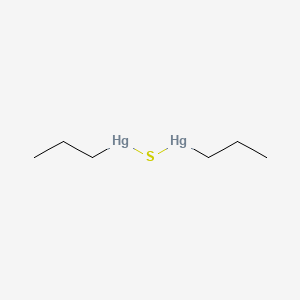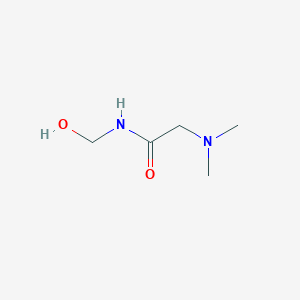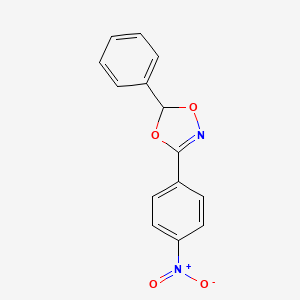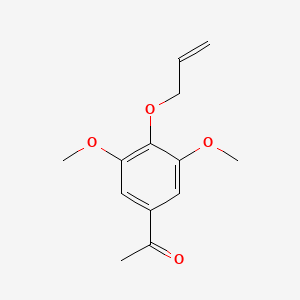
Acetophenone, 4-allyloxy-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 4-allyloxy-3,5-dimethoxy- is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an allyloxy group at the 4-position and two methoxy groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone, 4-allyloxy-3,5-dimethoxy- typically involves the alkylation of 3,5-dimethoxyacetophenone with an allyl halide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 3,5-dimethoxyacetophenone
Reagent: Allyl bromide or allyl chloride
Catalyst/Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Conditions: Reflux for several hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-allyloxy-3,5-dimethoxybenzoic acid
Reduction: 4-allyloxy-3,5-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetophenone, 4-allyloxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of acetophenone, 4-allyloxy-3,5-dimethoxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dimethoxyacetophenone: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
4-Allyloxy-3,5-dimethoxyphenethylamine: A related compound with a phenethylamine backbone, known for its psychoactive properties.
4-Allyloxy-3,5-dimethoxybenzaldehyde: An aldehyde derivative with different reactivity and applications.
Uniqueness: Acetophenone, 4-allyloxy-3,5-dimethoxy- is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
66922-68-7 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C13H16O4/c1-5-6-17-13-11(15-3)7-10(9(2)14)8-12(13)16-4/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
BQYIARTZCCFTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


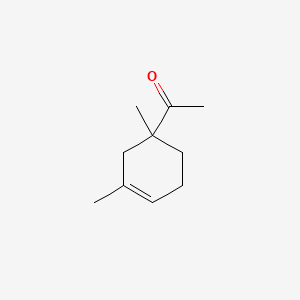
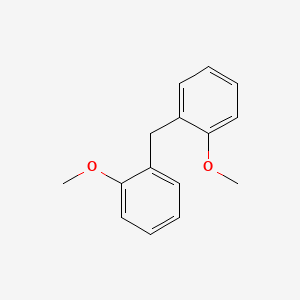
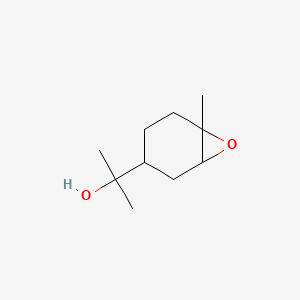
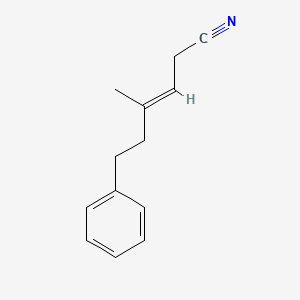
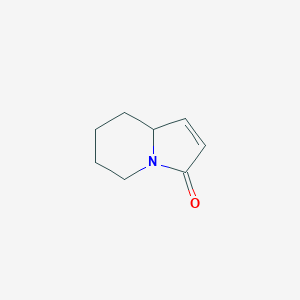
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
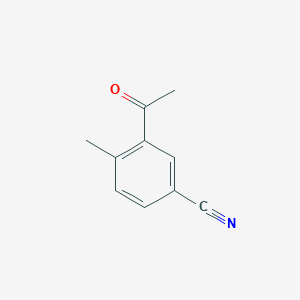
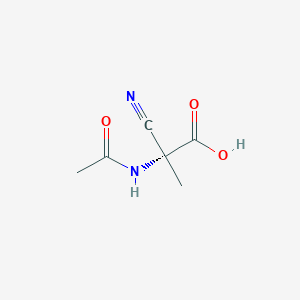
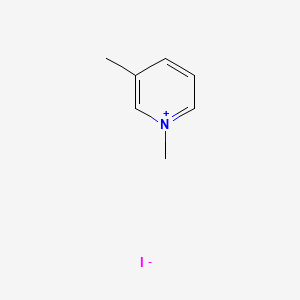

![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
